N-(4-methoxybenzyl)-N-methyl-1-(2-methylphenyl)methanesulfonamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-N-methyl-1-(2-methylphenyl)methanesulfonamide is a chemical compound with a complex structure that includes methoxy, methyl, and methanesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-N-methyl-1-(2-methylphenyl)methanesulfonamide typically involves the reaction of 4-methoxybenzyl chloride with N-methyl-2-methylbenzenesulfonamide in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-[(4-methoxyphenyl)methyl]-N-methyl-1-(2-methylphenyl)methanesulfonamide .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-N-methyl-1-(2-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of N-methyl-2-methylbenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-N-methyl-1-(2-methylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-N-methyl-1-(2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-N-methylacetamide: Similar structure with an acetamide group instead of a methanesulfonamide group.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar methoxyphenyl group but different overall structure
Uniqueness
N-[(4-methoxyphenyl)methyl]-N-methyl-1-(2-methylphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H21NO3S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-1-(2-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-14-6-4-5-7-16(14)13-22(19,20)18(2)12-15-8-10-17(21-3)11-9-15/h4-11H,12-13H2,1-3H3 |
InChI Key |
IGISTMSLWOVBAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N(C)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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